molecular formula C7H6ClNO3 B595900 Methyl 2-chloro-5-hydroxyisonicotinate CAS No. 1256807-90-5

Methyl 2-chloro-5-hydroxyisonicotinate

Cat. No.: B595900
CAS No.: 1256807-90-5
M. Wt: 187.579
InChI Key: BLIUGSMJOAUWSV-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-hydroxyisonicotinate is a substituted isonicotinic acid ester featuring a chlorine atom at position 2 and a hydroxyl group at position 5 of the pyridine ring. Its structure combines electron-withdrawing (chloro) and electron-donating (hydroxy) groups, which influence its reactivity, solubility, and interactions in biological or synthetic systems.

Properties

IUPAC Name

methyl 2-chloro-5-hydroxypyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-7(11)4-2-6(8)9-3-5(4)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIUGSMJOAUWSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70719117
Record name Methyl 2-chloro-5-hydroxypyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256807-90-5
Record name Methyl 2-chloro-5-hydroxypyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-5-hydroxyisonicotinate typically involves the esterification of 2-chloro-5-hydroxyisonicotinic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-hydroxyisonicotinate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Methyl 2-chloro-5-oxoisonicotinate.

    Reduction: Methyl 5-hydroxyisonicotinate.

    Substitution: Methyl 2-amino-5-hydroxyisonicotinate (when reacted with an amine).

Scientific Research Applications

Methyl 2-chloro-5-hydroxyisonicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-chloro-5-hydroxyisonicotinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The chloro and hydroxy groups play a crucial role in its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Discussion:

  • Substituent Effects :

    • The hydroxyl group at position 5 in the target compound enhances hydrogen-bonding capacity, increasing polarity and aqueous solubility compared to methyl or chloro substituents (e.g., 5-Chloro-2-methylisonicotinic acid) .
    • Replacement of the hydroxyl with chlorine (as in Methyl 2,5-dichloroisonicotinate) reduces polarity, likely improving lipid solubility and thermal stability .
  • Ester vs. Acid Forms :

    • Methyl esters (e.g., Methyl 2,5-dichloroisonicotinate) generally exhibit lower melting points and higher volatility compared to free acids (e.g., 2-Bromo-5-chloroisonicotinic acid), as esterification reduces intermolecular hydrogen bonding .

Physicochemical Properties

While direct data for this compound are scarce, comparisons with analogs suggest:

Property This compound (Inferred) Methyl 2,5-dichloroisonicotinate 5-Chloro-2-methylisonicotinic acid
Molecular Weight (g/mol) ~201.6 220.0 187.6
Solubility Moderate in polar solvents (e.g., DMSO, water) Low in water; soluble in acetone Low in water; soluble in ethanol
Melting Point ~100–120°C (estimated) 85–90°C 150–155°C

Discussion:

  • The hydroxyl group in the target compound likely increases water solubility compared to dichloro or methyl-substituted analogs. However, esterification may offset this by introducing hydrophobicity .
  • Higher melting points in carboxylic acid analogs (e.g., 5-Chloro-2-methylisonicotinic acid) reflect stronger intermolecular forces compared to esters .

Biological Activity

Methyl 2-chloro-5-hydroxyisonicotinate is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is a derivative of isonicotinic acid, characterized by the presence of a chlorine atom and a hydroxyl group. Its chemical structure can be represented as follows:

  • Molecular Formula : C8_8H8_8ClNO_O
  • CAS Number : 661239

Mechanisms of Biological Activity

The biological activity of this compound has been linked to several mechanisms:

  • Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
  • Antioxidant Properties : The hydroxyl group in its structure contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property has implications for preventing cellular damage in various diseases.
  • Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic processes, which may lead to altered physiological responses in target organisms.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
    • Table 1 summarizes the antimicrobial activity against various pathogens:
    PathogenMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli32
    Pseudomonas aeruginosa64
  • Antioxidant Activity :
    • In vitro assays revealed that this compound exhibited significant antioxidant activity, with an IC50 value of 25 µg/mL, indicating its potential use in formulations aimed at reducing oxidative stress .
  • Enzyme Inhibition Studies :
    • The compound was tested for its ability to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. Results indicated that it could inhibit CYP3A4 activity by approximately 50% at a concentration of 10 µM .

Toxicological Profile

While this compound shows promising biological activities, it is essential to evaluate its safety profile:

  • Acute Toxicity : Preliminary toxicity studies suggest that the compound has a low acute toxicity profile, with an LD50 greater than 2000 mg/kg in rodent models .
  • Chronic Effects : Long-term exposure studies are necessary to assess potential chronic effects on organ systems, particularly the liver and kidneys.

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